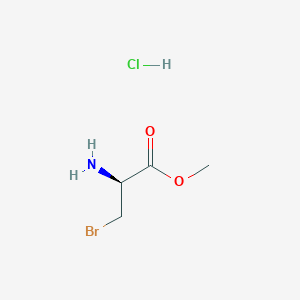
methyl (2S)-2-amino-3-bromopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is an organic compound with significant applications in various fields of chemistry and biochemistry. It is a derivative of amino acids and is often used in the synthesis of peptides and other complex organic molecules. The compound is characterized by its bromine atom, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-bromopropanoate hydrochloride typically involves the bromination of methyl (2S)-2-amino-3-hydroxypropanoate. This reaction is carried out using hydrobromic acid in the presence of a suitable solvent such as acetic acid. The reaction conditions must be carefully controlled to ensure the selective bromination of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form methyl (2S)-2-amino-3-hydroxypropanoate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include various substituted amino esters.
Reduction Reactions: The major product is methyl (2S)-2-amino-3-hydroxypropanoate.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Scientific Research Applications
Methyl (2S)-2-amino-3-bromopropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein engineering.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-bromopropanoate hydrochloride involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
- Methyl (2S)-2-amino-3-chloropropanoate hydrochloride
- Methyl (2S)-2-amino-3-iodopropanoate hydrochloride
- Methyl (2S)-2-amino-3-fluoropropanoate hydrochloride
Comparison: Methyl (2S)-2-amino-3-bromopropanoate hydrochloride is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This property enhances the compound’s utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Properties
Molecular Formula |
C4H9BrClNO2 |
|---|---|
Molecular Weight |
218.48 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-bromopropanoate;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m1./s1 |
InChI Key |
LQPHPJFRFZRDGH-AENDTGMFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CBr)N.Cl |
Canonical SMILES |
COC(=O)C(CBr)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


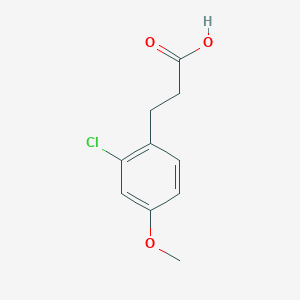
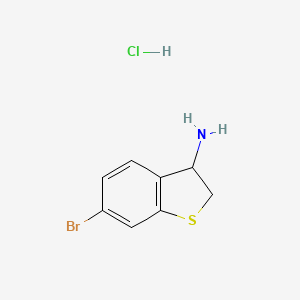




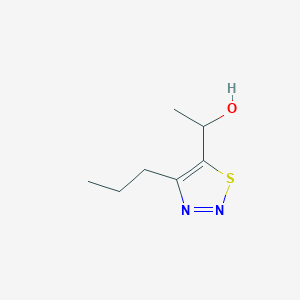
![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)

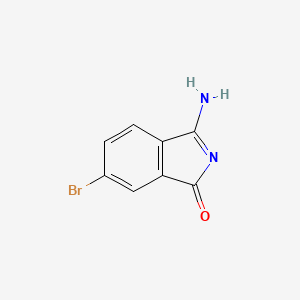
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
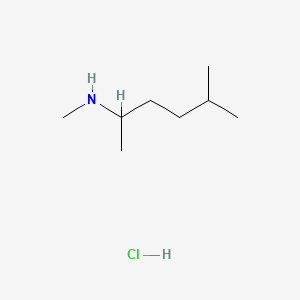
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)
![2-Methoxy-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B13507569.png)
